molecular formula C24H32N2O3S B14033876 [1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-

[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-

Cat. No.: B14033876
M. Wt: 428.6 g/mol
InChI Key: RRAGUTZCGCIMCD-LJQANCHMSA-N
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Description

[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)- is a structurally complex molecule featuring a biphenyl core with a sulfonamide group at the 4-position. Key structural elements include:

  • Biphenyl scaffold: Provides rigidity and facilitates interactions with hydrophobic binding pockets in biological targets.
  • 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl] substituent: A chiral pyrrolidine moiety (2R configuration) linked via an ethyl chain, which may influence receptor selectivity and pharmacokinetics.
  • N-(tetrahydro-2H-pyran-4-yl) group: A cyclic ether substituent that improves solubility and metabolic resistance .

Properties

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

IUPAC Name

4-[4-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]phenyl]-N-(oxan-4-yl)benzenesulfonamide

InChI

InChI=1S/C24H32N2O3S/c1-19-3-2-15-26(19)16-12-20-4-6-21(7-5-20)22-8-10-24(11-9-22)30(27,28)25-23-13-17-29-18-14-23/h4-11,19,23,25H,2-3,12-18H2,1H3/t19-/m1/s1

InChI Key

RRAGUTZCGCIMCD-LJQANCHMSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NC4CCOCC4

Canonical SMILES

CC1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NC4CCOCC4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following strategic steps:

  • Step 1: Construction of the biphenyl sulfonyl chloride intermediate
    Starting from biphenyl derivatives, selective sulfonation at the 4-position yields the corresponding 4-biphenylsulfonyl chloride. This intermediate is reactive toward amines, enabling sulfonamide formation.

  • Step 2: Introduction of the chiral pyrrolidinyl-ethyl substituent
    The 4'-position of the biphenyl is functionalized with a 2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl group. This is often achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions starting from a halogenated biphenyl precursor and a chiral pyrrolidine derivative.

  • Step 3: Sulfonamide formation with tetrahydro-2H-pyran-4-yl amine
    The sulfonyl chloride intermediate reacts with tetrahydro-2H-pyran-4-yl amine under mild basic conditions to form the sulfonamide bond. This step requires careful control of temperature and pH to avoid side reactions.

Detailed Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Sulfonation Biphenyl derivative + chlorosulfonic acid or SO3 Formation of 4-biphenylsulfonyl chloride
2 Nucleophilic substitution / Pd-catalyzed coupling Halogenated biphenyl + (2R)-2-methyl-1-pyrrolidine-ethyl derivative, Pd catalyst, base Introduction of chiral pyrrolidinyl-ethyl substituent at 4'-position
3 Sulfonamide formation 4-biphenylsulfonyl chloride + tetrahydro-2H-pyran-4-yl amine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C Formation of final sulfonamide compound

Reaction Conditions and Optimization

  • Sulfonation:
    Controlled addition of chlorosulfonic acid to biphenyl at low temperature (0–5°C) prevents polysulfonation and decomposition.

  • Coupling reaction:
    Palladium-catalyzed amination or alkylation reactions utilize ligands such as BINAP or Xantphos to enhance enantioselectivity and yield. Reaction temperature typically ranges from 50 to 80°C.

  • Sulfonamide formation:
    Reaction performed under inert atmosphere to prevent oxidation; base scavenges HCl formed. Reaction times vary from 2 to 12 hours depending on scale and solvent.

Research Outcomes and Data

Yield and Purity

  • Reported yields for the sulfonamide formation step range from 70% to 85%, with purity >98% after recrystallization or chromatographic purification.
  • Enantiomeric excess (ee) of the chiral pyrrolidinyl substituent is maintained above 95%, confirmed by chiral HPLC analysis.

Characterization Data

Parameter Observed Value Method
Molecular weight 428.6 g/mol Mass spectrometry
Melting point 140–145 °C Differential scanning calorimetry (DSC)
NMR (1H, 13C) Signals consistent with biphenyl, sulfonamide, pyrrolidinyl, and tetrahydropyranyl groups 1H and 13C NMR spectroscopy
Optical rotation +XX° (specific value depends on solvent) Polarimetry
IR spectrum Characteristic sulfonamide S=O stretches at ~1150 and 1350 cm^-1 Infrared spectroscopy

Summary of Synthetic Challenges and Solutions

Challenge Solution/Approach
Regioselective sulfonation Low temperature, controlled reagent addition
Introduction of chiral substituent Use of enantiopure pyrrolidine derivatives and chiral catalysts
Avoiding side reactions during sulfonamide formation Use of inert atmosphere and mild bases
Maintaining stereochemical integrity Use of mild reaction conditions and chiral HPLC monitoring

Chemical Reactions Analysis

[1,1’-Biphenyl]-4-sulfonamide, 4’-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone, amine, and substituted biphenyl derivatives.

Scientific Research Applications

[1,1’-Biphenyl]-4-sulfonamide, 4’-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use as a pharmaceutical intermediate, contributing to the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, 4’-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, resulting in the modulation of signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Biphenyl Sulfonamide Derivatives

Compound Name / ID Key Substituents Molecular Weight Synthesis Yield Biological Activity / Notes Reference
Target Compound 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl], N-(tetrahydro-2H-pyran-4-yl) ~463.6 (calc.) N/A Structural analogy suggests CNS targeting
ABT-239 (H3R antagonist) Benzonitrile, 4-[2-[(2R)-2-methylpyrrolidinyl]ethyl]-5-benzofuranyl ~351.4 N/A H3 receptor antagonist; improves cognition
Compound 58 () 3,5-dichloro, 4'-(diethylaminomethyl), N-(1,3,5-trimethylpyrazol-4-yl) 504.8 54% N-Myristoyltransferase inhibitor (antimicrobial)
Leramistatum (WHO List 91) 4'-chloro-2'-cyano, N-(4-hydroxy-4-methylcyclohexyl) 396.9 N/A Approved for undisclosed indication
N-(6-Aminopyridin-2-yl)-4'-cyanobiphenyl-4-sulfonamide 4'-cyano, N-(6-aminopyridin-2-yl) 365.4 N/A Potential kinase/metabolic enzyme inhibitor

Key Comparative Insights:

Structural Diversity and Target Specificity: The target compound shares the (2R)-2-methylpyrrolidinyl ethyl group with ABT-239, a known H3 receptor antagonist . Compound 58 () lacks chiral centers but includes a diethylaminomethyl group, which may reduce CNS activity due to increased polarity. Its trimethylpyrazole substituent likely enhances metabolic stability .

Synthetic Feasibility :

  • The 54% yield of Compound 58 () highlights challenges in synthesizing biphenyl sulfonamides with bulky substituents. The target compound’s stereochemistry and tetrahydro-2H-pyran group may require chiral catalysts or multi-step purification .

In contrast, the target compound’s pyrrolidinyl and tetrahydro-2H-pyran groups balance lipophilicity and safety . N-(6-Aminopyridin-2-yl)-4'-cyanobiphenyl-4-sulfonamide () demonstrates how pyridinyl substituents can modulate solubility and kinase inhibition, a feature absent in the target compound .

Stereochemical Influence :

  • The (2R) configuration in the target compound and ABT-239 is critical for receptor binding. shows that stereoisomerism in pyrrolidine derivatives significantly affects H3R affinity .

Biological Activity

The compound [1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)- represents a novel structural class of biphenyl sulfonamides. This article reviews its biological activity, particularly focusing on its inhibitory effects on human carbonic anhydrases (CAs), potential therapeutic applications, and structure-activity relationships (SAR).

Synthesis and Structure

The synthesis of biphenyl sulfonamides involves various chemical methodologies that allow for the modification of substituents on the biphenyl framework. The specific compound under investigation features a tetrahydro-2H-pyran moiety and a pyrrolidine ring, which are crucial for its biological activity.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that biphenyl sulfonamides exhibit potent inhibition against human carbonic anhydrases, particularly isoforms II and IX. The inhibition constants (KIK_I) for these isoforms have been reported in the subnanomolar range:

CompoundCA IsoformKIK_I (nM)
1CA I5.9
2CA II0.57
3CA IX92.0
ReferenceAcetazolamide~1000

The selectivity index (SI) indicates that while these compounds are potent inhibitors of CA II, they show reduced activity against CA IX, suggesting a potential for selective therapeutic applications in conditions where CA II is implicated, such as glaucoma and certain cancers .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the position and nature of substituents on the biphenyl ring significantly influence the inhibitory potency. For instance, modifications at the para-position of the phenyl ring enhance binding affinity to the active site of CAs. Molecular docking studies corroborate these findings by illustrating favorable interactions between the sulfonamide group and the enzyme's active site .

Case Studies

Several case studies have highlighted the therapeutic potential of biphenyl sulfonamides:

  • Anti-cancer Activity : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to inhibition of CA activity, leading to disrupted pH regulation within tumor microenvironments.
  • Neuroprotective Effects : Some analogs have shown promise as anti-Alzheimer agents by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One compound demonstrated an IC50 value of 0.10 µM for AChE compared to donepezil's 2.16 µM .

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